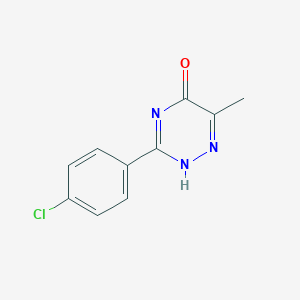![molecular formula C16H12N2O4 B7787777 (4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione](/img/structure/B7787777.png)
(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The preparation of compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” involves specific synthetic routes and reaction conditions. The synthetic methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product formation. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of compound “this compound” involves large-scale chemical reactors and purification processes. The methods are optimized for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into different chemical forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions: The reactions typically require specific reagents such as acids, bases, and solvents. The conditions include controlled temperature, pressure, and pH levels.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. The products are usually characterized using analytical techniques such as spectroscopy and chromatography.
Applications De Recherche Scientifique
Compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Researchers investigate the compound’s potential therapeutic effects and its mechanism of action in treating specific diseases.
Industry: The compound is used in industrial processes for the production of various chemical products.
Mécanisme D'action
The mechanism of action of compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The pathways involved may include enzymatic reactions, signal transduction, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Compound “(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione” can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with similar chemical structures or functional groups
Conclusion
Compound “this compound” is a versatile chemical entity with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of research and industrial interest
Propriétés
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-11-8-6-10(7-9-11)17-18-14-12-4-2-3-5-13(12)15(19)22-16(14)20/h2-9,17H,1H3/b18-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEDJYAJSOLMFV-JXAWBTAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C2C3=CC=CC=C3C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C\2/C3=CC=CC=C3C(=O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl (2E)-4,4,4-trifluoro-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoate](/img/structure/B7787696.png)

![(2E)-4,4,4-trifluoro-3-oxo-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butanoic acid](/img/structure/B7787709.png)
![N'-[(1E)-(4-bromothiophen-3-yl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B7787718.png)
![methyl (2Z)-2-[(4-methoxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B7787724.png)
![(3Z)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione](/img/structure/B7787728.png)
![(3Z)-3-[(3,4-dichloroanilino)methylidene]chromene-2,4-dione](/img/structure/B7787732.png)
![(5Z)-3-ethyl-5-[(4-hydroxyphenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B7787740.png)
![1-[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]-2-pyrrolidinecarboxylic acid](/img/structure/B7787749.png)

![(4Z)-4-[(4-chlorophenyl)hydrazinylidene]isochromene-1,3-dione](/img/structure/B7787762.png)
![(4Z)-4-[(2,4-dichlorophenyl)hydrazinylidene]isochromene-1,3-dione](/img/structure/B7787772.png)

![(4Z)-4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7787782.png)
